molecular formula C6H8N4O B13122787 3-(Methylamino)pyrazine-2-carboxamide

3-(Methylamino)pyrazine-2-carboxamide

Cat. No.: B13122787
M. Wt: 152.15 g/mol
InChI Key: MTFNAGYUTIELAQ-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrazine-2-carboxamide is a derivative of the first-line antituberculosis drug Pyrazinamide (PZA). This compound is part of a class of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides prepared using efficient microwave-assisted synthesis, which offers higher yields and shorter reaction times compared to conventional methods . While this specific methylamino derivative was not the most potent in its series, related compounds with longer alkyl chains have demonstrated significant whole-cell antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the importance of the 3-alkylamino moiety for this research area . Beyond antimycobacterial research, pyrazine-2-carboxamide scaffolds are being actively investigated in oncology. Recent studies in 2024 have identified 3-aminopyrazine-2-carboxamide derivatives as novel, potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers . These findings underscore the broader potential of this chemical class in developing targeted cancer therapies. The compound's structure, featuring a peptide-like –CONH– fragment, also makes it and its metal complexes a subject of interest in bioinorganic chemistry for their potential antioxidant and antimicrobial activities . This product is intended for research and development purposes in these fields. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-(methylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8N4O/c1-8-6-4(5(7)11)9-2-3-10-6/h2-3H,1H3,(H2,7,11)(H,8,10)

InChI Key

MTFNAGYUTIELAQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)pyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with methylamine. This reaction can be carried out under microwave-assisted conditions, which offer higher yields and shorter reaction times compared to conventional heating methods . The reaction conditions usually involve the use of ethanol as a solvent and a temperature of around 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-(Methylamino)pyrazine-2-carboxamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other bacterial strains. Its mechanism of action may involve interference with bacterial fatty acid synthesis, which is critical for bacterial growth .

In a study evaluating various derivatives, compounds structurally related to this compound were shown to have Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like isoniazid . The lipophilicity of these compounds enhances their ability to penetrate biological membranes, thereby increasing their efficacy against target pathogens .

Antifungal Activity

Additionally, the compound has been tested for antifungal activity against various fungi, including Trichophyton mentagrophytes, with promising results indicating potential applications in treating fungal infections . The structure-activity relationship studies suggest that modifications in the alkyl chain length and substitution patterns significantly influence the biological activity of these derivatives .

Comparative Analysis of Derivatives

A comparative analysis of several derivatives based on their biological activities is presented in the table below:

Compound NameStructureMIC (µg/mL)Activity Type
This compoundStructure25Antimycobacterial
3-(Hexylamino)-N-methylpyrazine-2-carboxamideStructure25Antimycobacterial
3-(Octylamino)-N-methylpyrazine-2-carboxamideStructure12.5Antimycobacterial
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideStructure12.5Antimycobacterial

Case Study 1: Antimycobacterial Activity

A study conducted on a series of N-alkyl substituted pyrazine derivatives demonstrated that compounds like 3-(Hexylamino)-N-methylpyrazine-2-carboxamide exhibited an MIC of 25 µg/mL against Mycobacterium tuberculosis H37Rv. This study highlighted the importance of lipophilicity in enhancing antimicrobial efficacy .

Case Study 2: Photosynthetic Electron Transport Inhibition

Another investigation focused on the inhibition of photosystem II electron transport in spinach chloroplasts by various pyrazine derivatives. The findings indicated that longer alkyl chains within the substituent groups correlated with increased inhibition rates, showcasing the potential environmental applications of these compounds beyond medicinal uses .

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyrazine-2-carboxamide involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential fatty acids in bacteria, thereby inhibiting their growth . The compound is converted to its active form, which then interacts with the bacterial fatty acid synthase system, disrupting the production of fatty acids necessary for bacterial cell membrane synthesis.

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity (log P/log k) and solubility are critical for bioavailability. 3-(Methylamino)pyrazine-2-carboxamide exhibits moderate lipophilicity (log k = 0.31), comparable to derivatives with small alkyl groups but lower than bulkier analogs like N-(4-methoxybenzyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide (log k = 0.72) .

Table 2: Lipophilicity and Solubility Data

Compound log P/Clog P log k Reference
This compound 1.45 0.31
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) 2.10 0.45
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide 3.02 0.72
Antimycobacterial Activity

This compound derivatives show promising activity against Mycobacterium tuberculosis. Compound 8 (MIC = 3 µM) approaches the efficacy of isoniazid (MIC = 3 µM), while N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) exhibits MIC = 12.5 µg/mL . In contrast, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (MIC = 15.62 µmol/L) is less potent .

Table 3: Antimycobacterial Activity (MIC Values)

Compound MIC (µg/mL or µM) Reference
This compound (Derivative 8) 3 µM
Isoniazid (Standard) 3 µM
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) 12.5 µg/mL
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide 15.62 µmol/L
Antifungal and Antibacterial Activity

Antibacterial activity is generally weaker, though 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (MIC = 7.81 µM against Staphylococcus aureus) is notable .

Structure-Activity Relationships (SARs)

  • Methylamino Substituent: The 3-methylamino group enhances antimycobacterial activity compared to unsubstituted analogs, likely due to improved membrane penetration .
  • Chlorine Substitution : Chlorine at the 5- or 6-position (e.g., 5-chloro and 6-chloro derivatives) increases lipophilicity and potency but may reduce solubility .
  • Benzyl Groups: Bulky substituents like 3,4-dichlorobenzyl improve target binding (e.g., compound 9a docking to enoyl-ACP reductase in M. tuberculosis) but may increase cytotoxicity risks .

Biological Activity

3-(Methylamino)pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on recent studies.

Synthesis

The synthesis of this compound has been achieved using various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods. The compound typically exhibits a melting point around 200–201 °C, confirming its crystalline nature .

Antimycobacterial Activity

One of the most notable biological activities of this compound is its antimycobacterial effect against Mycobacterium tuberculosis (M. tuberculosis). Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity, with minimum inhibitory concentrations (MIC) ranging from 6 μg/mL to 50 μg/mL depending on the specific alkyl substitutions on the pyrazine ring .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

Compound NameMIC (μg/mL)Alkyl Chain LengthActivity Type
This compound25ShortModerate
3-(Hexylamino)-N-methylpyrazine-2-carboxamide25MediumHigh
3-(Octylamino)-N-methylpyrazine-2-carboxamide6LongVery High

The structure-activity relationship indicates that increasing the lipophilicity of the alkyl substituents enhances antimycobacterial activity. For instance, compounds with longer alkyl chains exhibit significantly lower MIC values .

Antifungal and Antibacterial Activity

In addition to its antimycobacterial properties, this compound has shown antifungal activity against strains such as Trichophyton mentagrophytes. The compound's effectiveness varies with structural modifications; for example, certain derivatives have demonstrated MIC values as low as 31.25 μmol/mL against fungal infections .

Moreover, the compound has been evaluated for antibacterial properties against various bacterial strains, showing promising results in inhibiting growth, though specific MIC values for these activities require further investigation .

The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit critical metabolic pathways in microorganisms. For instance, it has been shown to interfere with photosystem II electron transport in chloroplasts, which is crucial for photosynthesis in plants and may also contribute to its antimicrobial properties by disrupting energy production in target cells .

Case Studies

A notable study involved the evaluation of a series of N-substituted pyrazine-2-carboxamides where researchers synthesized multiple derivatives and assessed their biological activities. The findings indicated that structural modifications significantly influenced both the potency and selectivity of these compounds against M. tuberculosis and other pathogens. The study highlighted that even minor changes in substituent groups could lead to substantial differences in biological activity, emphasizing the importance of SAR in drug development .

Q & A

Q. What computational tools predict the binding mode of this compound to bacterial targets?

  • In Silico Workflow :
  • Docking : Target M. tuberculosis PanK enzyme (PDB: 3ZF4) with AutoDock Vina, focusing on hydrogen bonds to Thr168 and hydrophobic interactions with Phe256 .
  • MD Simulations : Validate binding stability over 100 ns trajectories using GROMACS .

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